molecular formula C19H23ClN4 B2478616 5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896074-55-8

5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2478616
CAS No.: 896074-55-8
M. Wt: 342.87
InChI Key: OYAUUIOCJKCSGA-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidin-7-amine derivative . It is a part of a class of compounds that have been widely used in synthetic drugs due to their biological and medicinal properties .


Synthesis Analysis

The synthesis of this compound involves an acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . A novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile has also been described .


Molecular Structure Analysis

The molecular structure of this compound is derived from the pyrazolo[1,5-a]pyrimidin-7-amine core, with substitutions at specific positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acid-catalysed chemo-selective C-4 substitution and a one-pot four-component reaction .

Scientific Research Applications

Medicinal Chemistry Applications

Adenosine Receptor Affinity : Pyrazolo[1,5-a]pyrimidine derivatives have shown significant activity against A1 adenosine receptors, indicating potential therapeutic applications. Studies on analogs of this compound have revealed that specific substitutions at the N1 and N5 positions can enhance adenosine receptor affinity, suggesting a pathway for developing new pharmacologically active agents (Harden, Quinn, & Scammells, 1991).

Antimicrobial and Anticancer Activity : Novel pyrazole derivatives containing pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds in this category have exhibited higher anticancer activity than reference drugs, highlighting their potential as leads for anticancer drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Organic Synthesis Applications

Protecting Group Utility : The tert-butyl group has been utilized as a protecting group in the synthesis of pyrazole derivatives, demonstrating its utility in complex organic synthesis processes. This approach facilitates the preparation of compounds with potential biological activity, indicating the versatility of tert-butyl-substituted pyrazoles in synthetic chemistry (Pollock & Cole, 2014).

Microwave-Assisted Synthesis : Pyrimidine-linked pyrazole heterocyclics have been prepared via microwave-assisted cyclocondensation, showcasing the efficiency of modern synthetic techniques in constructing complex heterocyclic systems. These compounds have been explored for their insecticidal and antibacterial potential, further underscoring the scientific interest in pyrazolo[1,5-a]pyrimidine derivatives (Deohate & Palaspagar, 2020).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, structure-activity relationships, and potential applications in medicinal chemistry .

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4/c1-12(2)22-17-10-16(19(3,4)5)23-18-15(11-21-24(17)18)13-6-8-14(20)9-7-13/h6-12,22H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAUUIOCJKCSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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